molecular formula C7H12Cl2N2O B1431867 O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride CAS No. 1803590-34-2

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride

Cat. No.: B1431867
CAS No.: 1803590-34-2
M. Wt: 211.09 g/mol
InChI Key: TVVGLKPNEYTRSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride typically involves the reaction of 6-methylpyridine with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with scaled-up reaction vessels and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • O-[(6-methylpyridin-2-yl)methyl]hydroxylamine hydrochloride
  • O-[(6-methylpyridin-2-yl)methyl]hydroxylamine sulfate

Uniqueness

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

O-[(6-methylpyridin-2-yl)methyl]hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-6-3-2-4-7(9-6)5-10-8;;/h2-4H,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVGLKPNEYTRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CON.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
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O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Reactant of Route 3
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Reactant of Route 4
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Reactant of Route 5
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride

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